molecular formula C10H9N3O2 B6257916 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 923010-31-5

3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6257916
CAS No.: 923010-31-5
M. Wt: 203.2
InChI Key:
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Description

3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazones with suitable reagents under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, particularly in the pharmaceutical sector .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyrazoles, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazoles .

Scientific Research Applications

3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its amino and carboxylic acid groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

923010-31-5

Molecular Formula

C10H9N3O2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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